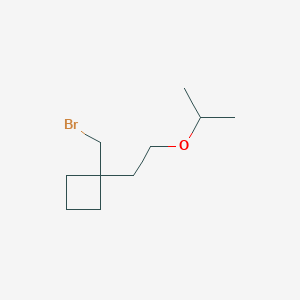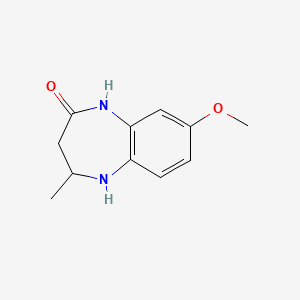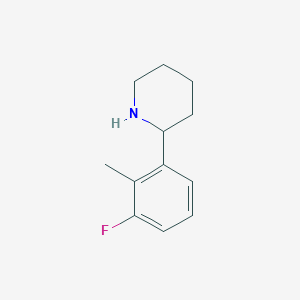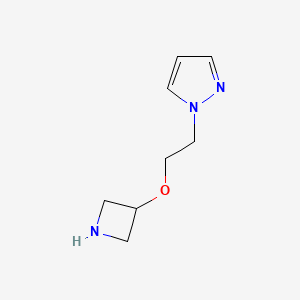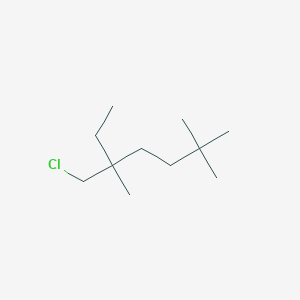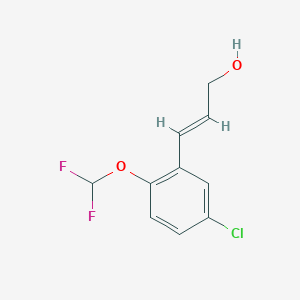
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with a complex structure that includes a chlorinated phenyl ring, a difluoromethoxy group, and a propenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with a suitable propenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol moiety can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enal or 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enoic acid.
Reduction: 3-(5-Chloro-2-(difluoromethoxy)phenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorinated phenyl ring and difluoromethoxy group can influence its binding affinity and specificity towards these targets, leading to modulation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(difluoromethoxy)benzaldehyde
- 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enoic acid
- 3-(5-Chloro-2-(difluoromethoxy)phenyl)propan-1-ol
Uniqueness
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a difluoromethoxy group and a propenol moiety distinguishes it from other similar compounds, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H9ClF2O2 |
|---|---|
Poids moléculaire |
234.62 g/mol |
Nom IUPAC |
(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9ClF2O2/c11-8-3-4-9(15-10(12)13)7(6-8)2-1-5-14/h1-4,6,10,14H,5H2/b2-1+ |
Clé InChI |
HOCIEVPYHQWLNC-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)/C=C/CO)OC(F)F |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=CCO)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)
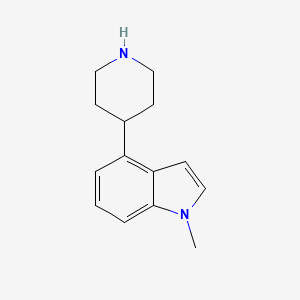
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
